8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
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Overview
Description
8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group and a morpholine ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with morpholine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and other analytical tools
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one is unique due to its specific structural features, such as the combination of a chromen-4-one core with a methoxyphenyl group and a morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .
Properties
CAS No. |
503468-69-7 |
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Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c1-23-15-7-5-14(6-8-15)16-3-2-4-17-18(22)13-19(25-20(16)17)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3 |
InChI Key |
UASNBNABAMKUHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=C2OC(=CC3=O)N4CCOCC4 |
Origin of Product |
United States |
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